Superior Anticancer Potency vs. Parent BCL-XL Inhibitor ABT-263 in MOLT-4 Cells
The PROTAC degrader XZ739, synthesized using Thalidomide-NH-C2-PEG3-OH as the E3 ligase recruiting element, demonstrates a 20-fold improvement in potency compared to its parent small molecule inhibitor ABT-263 in MOLT-4 T-ALL cells [1].
| Evidence Dimension | Cytotoxicity (Potency) |
|---|---|
| Target Compound Data | 20-fold more potent |
| Comparator Or Baseline | ABT-263 (Navitoclax), a BCL-XL/BCL-2 dual inhibitor |
| Quantified Difference | 20-fold |
| Conditions | MOLT-4 T-ALL cell line |
Why This Matters
This directly quantifies the significant gain in cellular activity achieved by converting a traditional inhibitor into a PROTAC using this specific linker, justifying its selection over approaches using only the parent inhibitor.
- [1] Zhang X, et al. Discovery of PROTAC BCL-XL degraders as potent anticancer agents with low on-target platelet toxicity. Eur J Med Chem. 2020 Apr 15;192:112186. View Source
